2,3-Bis(2,2,2-trifluoroethoxy)benzoic acid
Overview
Description
“2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid” is a unique chemical compound with the empirical formula C11H8F6O4 . It is a solid substance and is used by researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of “2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid” involves reacting 2,5-bis(2,2,2-trifluorethoxy)-acetophenone with a hypochlorite .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 318.17 . It is a solid substance with a predicted density of 1.474±0.06 g/cm3 . The predicted boiling point is 320.9±42.0 °C .Scientific Research Applications
Advanced Materials Synthesis
Research has shown that derivatives of benzoic acid, similar in structure to 2,3-Bis(2,2,2-trifluoroethoxy)benzoic acid, play a crucial role in synthesizing novel materials. For instance, benzoic acid derivatives have been used in the cyclopolymerization of 1,6-Heptadiynes, leading to the creation of block and tristar copolymers with potential applications in advanced material sciences (Mayershofer, Nuyken, & Buchmeiser, 2006).
Coordination Polymers and Photophysical Properties
Benzoic acid derivatives have been instrumental in assembling lanthanide-based coordination polymers. These polymers demonstrate significant potential due to their interesting structural characteristics and photophysical properties, which could be harnessed in light-emitting devices and sensors (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Catalysis and Chemical Transformations
The use of benzoic acid derivatives has also been explored in catalysis, where these compounds serve as ligands in metal complexes to facilitate various chemical transformations. This includes the synthesis of polynuclear complexes with unique magnetic properties (Tan, Che, & Zheng, 2013) and the development of novel catalysts for polymerization reactions (Lee, Kim, Shin, & Lee, 2002).
Safety and Hazards
This compound is classified under GHS07 and has the signal word "Warning" . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2,3-bis(2,2,2-trifluoroethoxy)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O4/c12-10(13,14)4-20-7-3-1-2-6(9(18)19)8(7)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMADYFXBXCQPHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OCC(F)(F)F)OCC(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101267705 | |
Record name | 2,3-Bis(2,2,2-trifluoroethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101267705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35480-50-3 | |
Record name | 2,3-Bis(2,2,2-trifluoroethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35480-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Bis(2,2,2-trifluoroethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101267705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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